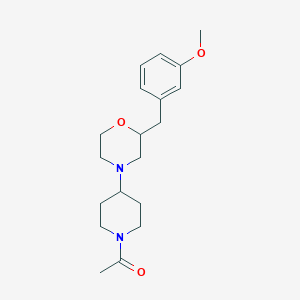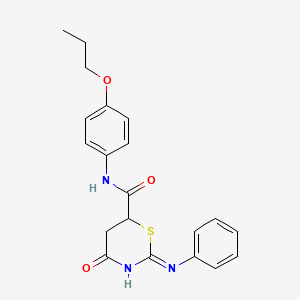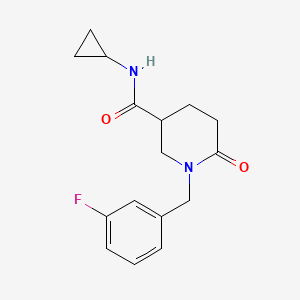
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine, also known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research. MP-10 is a member of the morpholine family of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine involves its binding to the μ-opioid receptor, which is a G protein-coupled receptor. This binding leads to the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. These signaling pathways ultimately lead to the modulation of pain and reward pathways in the brain.
Biochemical and Physiological Effects:
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has been shown to have a range of biochemical and physiological effects, including the modulation of pain and reward pathways in the brain. It has also been shown to have analgesic properties, which make it a potential candidate for the treatment of pain. Additionally, 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has been shown to have reinforcing properties, which make it a potential candidate for the treatment of addiction.
実験室実験の利点と制限
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has several advantages for use in lab experiments, including its high affinity for the μ-opioid receptor and its ability to modulate pain and reward pathways in the brain. However, there are also limitations to its use, including its potential for abuse and its potential side effects.
将来の方向性
There are several future directions for research on 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine, including the development of new analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine and its potential use in the treatment of pain and addiction. Finally, more studies are needed to investigate the potential side effects of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine and its potential for abuse.
In conclusion, 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine is a synthetic compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has a high affinity for the μ-opioid receptor and has been shown to modulate pain and reward pathways in the brain. While there are advantages to its use in lab experiments, there are also limitations, including its potential for abuse and side effects. Future research is needed to fully understand the potential of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine and its analogs for the treatment of pain and addiction.
合成法
The synthesis of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine involves several steps, including the reaction of 3-methoxybenzaldehyde with piperidine to form 4-(4-piperidinyl)-3-methoxybenzaldehyde. This intermediate is then reacted with morpholine in the presence of acetic anhydride to produce 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine. The yield of this synthesis method is reported to be around 50%.
科学的研究の応用
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has also been studied for its potential use as a tool for studying the role of the μ-opioid receptor in addiction and other neuropsychiatric disorders.
特性
IUPAC Name |
1-[4-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-15(22)20-8-6-17(7-9-20)21-10-11-24-19(14-21)13-16-4-3-5-18(12-16)23-2/h3-5,12,17,19H,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVUGVWWKJURMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCOC(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6058712.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6058746.png)
![1-(2,3-difluorobenzyl)-4-[1-(1H-1,2,4-triazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6058750.png)
![3-methyl-4-(3-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058760.png)
![methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6058764.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6058772.png)
![ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058779.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6058787.png)

![1,3-benzodioxol-5-yl(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6058801.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6058806.png)
![(2E)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)acrylamide](/img/structure/B6058810.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)